5,6-Dibromopyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5Br2N3 |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
5,6-dibromopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |
InChI Key |
HGRWJSBKVUZHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 5,6 Dibromopyridine 2,3 Diamine and Its Analogues
Nucleophilic Substitution Reactions on the Brominated Pyridine (B92270) Core
The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para (C2, C4, C6) to the ring nitrogen. The presence of good leaving groups, such as bromine atoms, at these positions enhances this reactivity.
In dibrominated pyridine systems, the reactivity of a bromine atom is highly dependent on its position relative to the ring nitrogen. Bromine atoms at the C2, C4, and C6 positions are significantly more susceptible to nucleophilic attack than those at the C3 or C5 positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge developed in the Meisenheimer-like intermediate during the substitution process. For 2,6-dibromopyridine (B144722), both bromine atoms are activated. researchgate.net In the case of 3,5-dibromopyridine, substitution is more challenging and may proceed through different mechanisms, such as those involving pyridyne intermediates under harsh conditions. researchgate.net In the 5,6-Dibromopyridine-2,3-diamine scaffold, the bromine atom at the C6 position is activated for SNAr, while the C5-bromo substituent is considerably less reactive towards direct nucleophilic displacement. The electron-donating amino groups at C2 and C3 further modulate the ring's electron density, potentially influencing the relative reactivity of the leaving groups.
Achieving selective substitution of one or both bromine atoms in dibromopyridine systems is a key synthetic challenge that can be addressed by carefully controlling reaction conditions.
Mono-substitution: Selective replacement of a single bromine atom is typically favored by using a stoichiometric equivalent of the nucleophile, lower reaction temperatures, and shorter reaction times. For substrates like 2,6-dibromopyridine, catalyst systems are crucial for achieving high selectivity. Copper-catalyzed C-N cross-coupling reactions, for instance, have been effectively used to synthesize 6-substituted 2-bromopyridines with a wide range of amines. researchgate.net The choice of base can also be critical; for example, using KOtBu as a base in palladium-catalyzed reactions has been shown to favor monosubstitution, whereas NaOtBu tends to yield the disubstituted product. researchgate.net
Di-substitution: The replacement of both bromine atoms generally requires more forcing conditions, such as an excess of the nucleophile, higher temperatures, and often the use of a catalyst. nih.gov Microwave irradiation has emerged as a powerful tool to accelerate these reactions, allowing for the synthesis of both mono- and di-aminated products from 2,6-dibromopyridine in short reaction times, often simply by modulating the presence of a catalyst system. nih.govacs.orgfigshare.com For aniline (B41778), facile formation of the diaminated product from 2,6-dibromopyridine can occur even without a catalyst at elevated temperatures. acs.org
Table 1: Selective Amination Strategies for 2,6-Dibromopyridine
| Substitution Type | Amine Nucleophile | Catalyst/Base System | Solvent/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Mono-amination | Various primary amines | None | H₂O, Microwave, 150–205 °C, 2.5 h | 65–86% | acs.org |
| Di-amination | Various primary amines | CuI/DMPAO, K₂CO₃ | H₂O, Microwave, 118–200 °C, 2.5 h | ~2g scale | nih.gov |
| Mono-amination | Benzimidazole | CuI, N,N-dimethylethylenediamine, K₂CO₃ | DMSO, 90 °C, 24 h | 81% | researchgate.net |
| Di-amination | Aniline | None | Microwave, 200 °C, 2.5 h | 79% | nih.gov |
Reactivity of the Diamine Functionality in Pyridine-Based Systems
The adjacent 2,3-diamine groups on the pyridine ring are a versatile functional handle, enabling the construction of fused heterocyclic systems and allowing for various derivatization reactions.
The ortho-diamine arrangement is ideally suited for cyclocondensation reactions to form the biologically significant imidazo[4,5-b]pyridine scaffold, which is a core structure in many therapeutic agents. nih.govresearchgate.net This transformation involves the reaction of the diamine with a reagent capable of providing a single carbon atom to form the imidazole (B134444) ring.
Common synthetic strategies include:
Reaction with Aldehydes: Condensation with an aldehyde, often in the presence of an oxidizing agent (like air) or a promoter such as chlorotrimethylsilane, yields 2-substituted imidazo[4,5-b]pyridines. nih.gov
Reaction with Carboxylic Acids: Heating the diamine with carboxylic acids or their derivatives (e.g., orthoesters) is a classical method to form the fused imidazole ring. nih.gov
Palladium-Catalyzed Amidation: Modern approaches involve the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide, which undergoes an in-situ cyclization and dehydration to afford N1- and C2-substituted imidazo[4,5-b]pyridines. nih.govorganic-chemistry.org This method offers excellent regiocontrol.
Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Pyridine Precursor | Reagent | Method | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Diaminopyridine (B105623) | Aromatic Aldehydes | Chlorotrimethylsilane, DMF, air oxidation | 2-Aryl-3H-imidazo[4,5-b]pyridines | nih.gov |
| 5-Methyl-3,4-diaminopyridine | Formic Acid | Reflux | 7-Methyl-3H-imidazo[4,5-c]pyridine | nih.gov |
| 3-Alkyl/arylamino-2-chloropyridines | Primary Amides | Pd-catalyzed amide coupling | N1, C2-disubstituted imidazo[4,5-b]pyridines | nih.gov |
| 6-Bromo-pyridine-2,3-diamine | Substituted Benzaldehydes | Microwave irradiation | 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | eurjchem.com |
The primary amino groups of this compound are nucleophilic and can readily undergo standard transformations common to arylamines.
Acylation: Reaction with acylating agents such as acyl chlorides and anhydrides will smoothly convert the amino groups to the corresponding amides. quimicaorganica.org This derivatization is often used to modify the electronic and physical properties of the molecule or as a protecting group strategy in multi-step syntheses.
Alkylation: The amino groups can be alkylated with alkyl halides to form secondary and tertiary amines. acs.org Controlling the degree of alkylation can be challenging, often yielding a mixture of products. Regioselective alkylation can sometimes be directed by the choice of alkyllithium reagents, which can exist as different clusters (e.g., tetramers vs. dimers) and favor attack at different positions. acs.org Derivatization of amino groups is also a key strategy in analytical methods to improve the volatility and ionization efficiency of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com
Electrophilic Aromatic Substitution on Pyridine Diamine Frameworks
Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The electronegative nitrogen atom strongly deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene. quimicaorganica.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more challenging. quimicaorganica.orguoanbar.edu.iq
When EAS does occur, it proceeds preferentially at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a highly unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. quora.comyoutube.com
In the specific case of this compound, the reactivity towards EAS is governed by the combined electronic effects of all four substituents on the single remaining C-4 position.
Activating Groups: The amino groups at C2 and C3 are powerful activating groups and are ortho-, para-directing. The C2-amino group directs to the C4 (para) position, and the C3-amino group also directs to the C4 (ortho) position.
Deactivating Groups: The bromine atoms at C5 and C6 are deactivating but ortho-, para-directing. The C5-bromo group directs to the C4 (ortho) position. The pyridine nitrogen itself is strongly deactivating.
The powerful activating and directing influence of the two amino groups towards the C4 position is expected to significantly counteract the deactivating effects of the ring nitrogen and bromine atoms. Therefore, if an electrophilic aromatic substitution reaction were to be forced on this framework, the attack would be overwhelmingly directed to the C4 position.
Oxidative and Reductive Processes in Pyridine Diamine Chemistry
The chemical behavior of this compound in oxidative and reductive processes is a critical aspect of its reactivity, influencing its role as a precursor in the synthesis of complex heterocyclic systems. While direct studies on this specific molecule are not extensively documented, the reactivity of its core functional groups—the pyridine ring, the vicinal diamines, and the bromo substituents—can be understood by examining analogous structures and general principles of organic chemistry.
Oxidative Transformations
The oxidation of pyridine diamines can proceed through several pathways, primarily involving the amino groups or the pyridine nitrogen. The presence of two adjacent amino groups in this compound offers a reactive site for oxidative cyclization reactions to form fused heterocyclic systems. For instance, the oxidation of ortho-diamines is a common method for the synthesis of pyrazines or other nitrogen-containing heterocycles.
In a broader context, the oxidation of aminopyridines can be influenced by the choice of oxidizing agent and reaction conditions. The kinetics of oxidation of 3-aminopyridine (B143674) by peroxomonosulfuric acid have been shown to be second order, with the reaction involving a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. researchgate.net This suggests that the amino groups of this compound could be susceptible to similar oxidative processes.
Furthermore, the pyridine nitrogen itself can be a site for oxidation, leading to the formation of N-oxides. The oxidation of thienopyridines, which are structurally related to pyridines, has been shown to yield N-oxides among other products. nih.govacs.org
Unusual oxidative dimerization has also been observed in related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides, where the reaction proceeds with cleavage of N–H and C=C bonds to form new σ-bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. acs.org
The following table summarizes potential oxidative reactions based on analogous compounds.
| Oxidizing Agent | Substrate Analogue | Product Type | Reference |
| Peroxomonosulfuric Acid | 3-Aminopyridine | Oxidized amino group | researchgate.net |
| 30% H2O2 in AcOH | Thieno[2,3-b]pyridines | N-oxides, S-oxides, sulfones | nih.govacs.org |
| meta-chloroperbenzoic acid | Thieno[2,3-b]pyridines | N-oxides, S-oxides | nih.gov |
| Aqueous NaOCl | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Oxidative dimerization products | acs.org |
Reductive Processes
The reduction of this compound can target either the bromo substituents or the pyridine ring itself. The debromination of bromopyridines is a well-established transformation.
Catalytic hydrogenation is a common method for the reduction of various functional groups. In the context of bromate (B103136) reduction, catalytic hydrogenation has been explored as a promising approach. rsc.org Similarly, catalytic reduction of nitrobenzene (B124822) to aniline using sodium borohydride (B1222165) as a reducing agent in the presence of a catalyst has been shown to be highly efficient. mdpi.com These methods could potentially be adapted for the reduction of the bromo groups in this compound.
The reduction of bromopyridines can also be achieved through proton-coupled electron transfer (PCET). nih.gov The reduction potential of 2-bromopyridine (B144113) has been reported to be between -1.80 and -2.29 V vs SCE, indicating that a potent reducing agent is required. nih.gov This process involves the transfer of an electron and a proton to the substrate, leading to the cleavage of the carbon-bromine bond.
The following table summarizes potential reductive reactions based on analogous compounds.
| Reducing Agent/Method | Substrate Analogue | Transformation | Reference |
| Catalytic Hydrogenation | Bromate | Reduction to bromide | rsc.org |
| Sodium Borohydride (with catalyst) | Nitrobenzene | Reduction of nitro group | mdpi.com |
| Proton-Coupled Electron Transfer | 2-Bromopyridine | Debromination | nih.gov |
The interplay of these oxidative and reductive pathways highlights the rich and complex chemistry of this compound and its analogues, making them versatile building blocks in synthetic organic chemistry.
Derivatization and Functionalization Strategies for Expanding Molecular Diversity
Synthesis of Substituted Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives from Pyridine (B92270) Diamines
The condensation of pyridine diamines with various reagents is a fundamental strategy for constructing imidazopyridine skeletons. The structural similarity of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines to naturally occurring purines has made them attractive targets for synthesis.
One common method involves the reaction of a 2,3-diaminopyridine (B105623) derivative with aldehydes or carboxylic acids and their derivatives. For instance, 5-bromo-2,3-diaminopyridine can be reacted with benzaldehyde (B42025) to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This reaction typically proceeds via a condensation to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic imidazopyridine. The use of an oxidizing agent, or even air, can facilitate this final step. mdpi.com
The reaction can be influenced by various factors, including the choice of solvent and catalyst. For example, the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine derivatives has been achieved by reacting 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the need for an external oxidizing agent. mdpi.com In a similar vein, the reaction of 3,4-diaminopyridine (B372788) with benzaldehyde adducts can lead to the formation of 5H-imidazo[4,5-c]pyridines. nih.gov
Further functionalization of the resulting imidazopyridine core can be achieved through N-alkylation. The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with halogenated derivatives under phase transfer catalysis conditions can lead to the formation of N-alkylated regioisomers. mdpi.com
| Starting Diamine | Reagent | Product | Reference |
| 5-bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |
| 2,3-diaminopyridine | Substituted aryl aldehydes | 2-substituted-1H-imidazo[4,5-b]pyridine derivatives | mdpi.com |
| 3,4-diaminopyridine | Benzaldehyde Na2S2O5 adduct | 5H-imidazo[4,5-c]pyridine analogues | nih.gov |
| 2,3-diaminopyridine | Carboxylic acids | Imidazo[4,5-b]pyridines | nih.gov |
Formation of Bis-Heterocyclic Compounds and Polycyclic Pyridine Systems
The diamino functionality of pyridine diamines provides a key structural element for the synthesis of bis-heterocyclic compounds and more complex polycyclic systems. These strategies often involve reactions that form two new heterocyclic rings connected by the initial pyridine scaffold.
One approach involves the reaction of a diaminopyridine with reagents capable of forming two heterocyclic moieties. For example, 2,6-diaminopyridine (B39239) can be reacted with chloroacetyl chloride to yield 2,6-bis-(2-chloroacetamido-N-yl) pyridine. This intermediate can then be treated with various nucleophiles, such as potassium cyanide or indole, to generate bis-heterocyclic structures. bas.bg
Another strategy for creating polycyclic systems is through thermal cyclization reactions. For instance, acyclic precursors prepared from the condensation of 2-(1H-imidazo[4,5-b]pyridine-2-yl)acetonitrile with aldehydes can undergo thermal cyclization in a high-boiling solvent like sulfolane (B150427) to afford tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr
The synthesis of bis-heterocycles can also be achieved through selenylation reactions. The use of selenium dioxide (SeO2) as a selenylating agent allows for the concentration-dependent mono- and di-selenylation of various heteroarenes, leading to the formation of novel bis-heterocyclic compounds. nih.govnih.gov While not demonstrated directly with 5,6-Dibromopyridine-2,3-diamine, this methodology presents a potential route for its derivatization.
| Starting Material | Reagent(s) | Product Type | Reference |
| 2,6-diaminopyridine | 1. Chloroacetyl chloride2. KCN / Indole | Bis-heterocyclic pyridine | bas.bg |
| 2-(1H-imidazo[4,5-b]pyridine-2-yl)acetonitrile | Aldehydes, then thermal cyclization | Tetracyclic imidazo[4,5-b]pyridine | irb.hr |
| Pyrazoles | SeO2 | Bis-pyrazole selenides | nih.govnih.gov |
Regioselective Functionalization of Pyridine Rings for Complex Molecular Architectures
The presence of multiple reactive sites on the this compound ring necessitates regioselective functionalization to build complex molecular architectures. The differential reactivity of the amino and bromo groups, as well as the distinct positions on the pyridine ring, can be exploited for selective transformations.
The bromine atoms on a di-brominated pyridine ring can be selectively substituted. For instance, in 2,6-dibromopyridine (B144722), a selective copper-catalyzed C-N bond-forming reaction can be achieved with various amines, leading to the synthesis of 6-substituted 2-bromopyridine (B144113) compounds with good control of selectivity. researchgate.net This type of selective substitution would be highly valuable for the derivatization of this compound, allowing for the stepwise introduction of different functional groups at the C5 and C6 positions.
The preparation of 2,5-dibromopyridine (B19318) from 2-aminopyridine (B139424) involves a bromination step that can produce 2-amino-3,5-dibromopyridine (B40352) as a by-product, highlighting the influence of activating amino groups on the regioselectivity of electrophilic substitution. heteroletters.org A modified Sandmeyer reaction can then be used to replace the amino group with a bromine atom. heteroletters.org
The synthesis of complex structures often relies on a multi-step approach where the pyridine core is sequentially functionalized. The ability to control the regiochemistry at each step is crucial for achieving the desired molecular architecture.
| Pyridine Derivative | Reaction Type | Outcome | Reference |
| 2,6-dibromopyridine | Copper-catalyzed C-N coupling | Selective mono-amination | researchgate.net |
| 2-aminopyridine | Bromination | Formation of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine | heteroletters.org |
| 2-amino-5-bromopyridine | Modified Sandmeyer reaction | Synthesis of 2,5-dibromopyridine | heteroletters.org |
Synthesis of Pyridazine-Based Diamine Derivatives through Ring Transformation
While not a direct derivatization of the pyridine ring, ring transformation reactions offer a pathway to pyridazine-based diamine derivatives from different heterocyclic precursors. This approach can lead to novel scaffolds that may not be accessible through conventional methods.
An interesting synthesis of a pyridazine-based diamine is the formation of 3,6-dibromopyridazine-4,5-diamine from 4,7-dibromo nih.govCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,4-d]pyridazine. mdpi.com This reaction involves the reductive cleavage of the fused 1,2,5-thiadiazole (B1195012) ring upon treatment with sodium methoxide (B1231860) in THF. mdpi.com This transformation highlights a method for generating a pyridazine-4,5-diamine (B1339910) core, which is isomeric to the starting pyridine-2,3-diamine.
The synthesis of pyridazine (B1198779) derivatives can also be achieved through the construction of the pyridazine ring itself. For example, reacting 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 5,6-fused ring pyridazines. liberty.edu Another approach involves the inverse electron demand Diels-Alder (iEDDA) reaction for the one-step synthesis of pyridazine-based compounds. researchgate.net
Furthermore, 3,6-dichloropyridazine (B152260) can serve as a precursor for the synthesis of N3, N6-disubstituted pyridazine-3,6-diamine (B1311096) analogs by reaction with variously substituted anilines. jpionline.org
| Starting Material | Reagent(s) | Product | Reference |
| 4,7-dibromo nih.govCurrent time information in Bangalore, IN.rsc.orgthiadiazolo[3,4-d]pyridazine | Sodium methoxide in THF | 3,6-dibromopyridazine-4,5-diamine | mdpi.com |
| 1,2-diacylcyclopentadienes | Hydrazine hydrate | 5,6-fused ring pyridazines | liberty.edu |
| 3,6-dichloropyridazine | Substituted anilines | N3, N6-disubstituted pyridazine-3,6-diamine analogs | jpionline.org |
Role As Precursors and Intermediates in Advanced Organic Synthesis
Building Blocks for Complex Nitrogen-Containing Heterocyclic Scaffolds
Nitrogen-containing heterocycles are of immense interest due to their presence in a vast range of biologically active compounds and functional materials. 5,6-Dibromopyridine-2,3-diamine, with its ortho-diamine functionality, is an ideal starting material for constructing fused heterocyclic systems through cyclization reactions. The presence of two bromine atoms offers additional sites for subsequent functionalization, enabling the synthesis of highly substituted and complex molecular architectures.
The vicinal amino groups on the pyridine (B92270) ring can react with various electrophiles to form new five- or six-membered rings. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or imidazole (B134444) rings. These reactions are fundamental in creating scaffolds that are isosteric to purines, which have significant applications in medicinal chemistry. The bromine atoms can then be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents, further diversifying the molecular scaffold. This versatility makes this compound a key building block for creating libraries of novel heterocyclic compounds for various applications.
Precursors for Specialized Ligands in Coordination Chemistry
The ability of this compound to serve as a precursor for specialized ligands is a cornerstone of its utility in coordination chemistry. The diamine moiety provides a reactive handle for the synthesis of intricate ligand frameworks that can coordinate with various metal ions.
A significant application of pyridine-based diamines is in the synthesis of diiminopyridine (DIP) ligands. wikipedia.org These are typically synthesized through a Schiff base condensation reaction between a 2,6-diaminopyridine (B39239) derivative and two equivalents of a substituted aldehyde or ketone. wikipedia.org While 2,6-diaminopyridine is more commonly used, the principles can be extended to ligands derived from other pyridine diamines. The resulting tridentate ligands, featuring a central pyridine ring flanked by two imine groups, are known for their ability to form stable pincer complexes with a variety of metals. wikipedia.org The steric and electronic properties of the DIP ligand can be fine-tuned by varying the substituents on the aniline (B41778) or carbonyl precursors. wikipedia.org
Furthermore, this compound can be envisioned as a precursor for expanded terpyridine-type ligands. Terpyridines are a well-established class of tridentate ligands in coordination chemistry. mdpi.com By using the diamine functionality to link other heterocyclic units, novel "expanded" ligands with different bite angles and electronic properties can be created. For example, nucleophilic substitution reactions at the bromine positions can be used to introduce additional coordinating groups, leading to multidentate ligands capable of forming complex coordination architectures. The synthesis of the expanded terpyridine ligand N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd) can be achieved through the nucleophilic substitution of 2,6-dibromopyridine (B144722) with deprotonated 2-(methylamino)pyridine, showcasing a viable synthetic route for related structures. mdpi.com
| Ligand Type | General Synthetic Method | Key Precursors | Potential for Tuning |
|---|---|---|---|
| Diiminopyridine (DIP) | Schiff Base Condensation | Diamine, Aldehyde/Ketone | Steric and electronic properties via substituents on precursors |
| Expanded Terpyridines | Nucleophilic Substitution | Diamine, Halogenated Pyridines | Bite angle, denticity, and electronic properties via linked heterocycles |
Ligands derived from pyridine diamines, such as the diiminopyridines, exhibit rich coordination chemistry with a wide range of transition metal ions. wikipedia.org These ligands typically bind to metals in a tridentate, meridional fashion, forming pincer-type complexes. wikipedia.org The resulting metal complexes have been studied for their electronic, magnetic, and structural properties.
The coordination of DIP ligands with first-row transition metals like iron and cobalt has been extensively investigated. wikipedia.org For example, the reduction of an Fe(II)(DIP)X₂ complex can yield a square-pyramidal bis(dinitrogen) complex, Fe(II)(DIP)(N₂)₂. wikipedia.org This complex is a valuable precursor for catalysts used in hydrogenation and hydrosilylation reactions. wikipedia.org Cobalt-DIP complexes also show similar reactivity and have been explored for their ability to activate C-H bonds. wikipedia.org The electrochemical properties of these complexes are also of significant interest, with studies showing that they can undergo reversible one- and two-electron reduction and oxidation processes. monash.edu This redox activity suggests their potential use as soluble reducing agents in synthesis. monash.edu The specific transition metal and the steric and electronic properties of the ligand dictate the geometry and reactivity of the resulting complex.
| Transition Metal | Complex Geometry | Notable Reactivity | Potential Applications |
|---|---|---|---|
| Iron (Fe) | Square-pyramidal | Formation of dinitrogen complexes, catalytic hydrogenation/hydrosilylation | Catalysis |
| Cobalt (Co) | - | C-H activation | Catalysis |
| Group 2 Metals (Mg, Ca, Sr, Ba) | - | Redox activity (1- and 2-electron processes) | Soluble reducing agents |
Applications in the Synthesis of Organic Functional Materials
The versatility of this compound extends to the synthesis of organic functional materials. The heterocyclic scaffolds and metal complexes derived from this precursor can possess interesting photophysical, electronic, and catalytic properties. These properties are highly dependent on the final molecular structure, which can be systematically modified starting from the initial diamine.
For instance, fused heterocyclic systems derived from this compound can be designed to have extended π-conjugated systems. These molecules can exhibit fluorescence and have potential applications in organic light-emitting diodes (OLEDs), sensors, or as molecular probes. The bromine atoms provide a convenient handle for further extending the conjugation through cross-coupling reactions, allowing for the tuning of the material's absorption and emission properties.
Furthermore, the metal complexes formed from ligands derived from this diamine can act as catalysts or functional nodes in metal-organic frameworks (MOFs). The catalytic activity of iron and cobalt DIP complexes in reactions like hydrogenation and hydrosilylation highlights their potential in developing new catalytic systems. wikipedia.org By incorporating these complexes into larger polymeric or supramolecular structures, new materials with tailored catalytic or electronic properties can be engineered. The ability to create advanced materials, including polymers and coatings, is a key application area for such compounds. chemimpex.com
Computational and Theoretical Investigations of Halogenated Pyridine Diamines
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and bonding characteristics.
For halogenated pyridine (B92270) diamines, DFT studies are crucial for understanding how the interplay between electron-donating amino groups and electron-withdrawing halogen atoms influences the molecule's stability and reactivity. Key parameters derived from DFT calculations include:
Bond Dissociation Energies (BDEs): These calculations can predict the strength of various bonds within the molecule, indicating which bonds are most likely to break during a chemical reaction.
HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and electronic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity.
Electron Distribution and Electrostatic Potential: DFT can map the electron density across the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is vital for predicting how the molecule will interact with other reagents.
For instance, DFT calculations on related compounds like 2,6-diamino-3,5-difluoropyridine (B1336603) have been used to predict acid dissociation constants (pKa) and assess stability through BDE and HOMO-LUMO gap analysis. These studies show that the presence of fluorine atoms enhances binding affinity and stability in certain applications. Similarly, DFT can unravel the bonding mechanisms and adsorption characteristics of pyridine derivatives on surfaces, as demonstrated in studies of pyridine oximes on iron surfaces. mdpi.com Such calculations would be invaluable for understanding the properties of 5,6-Dibromopyridine-2,3-diamine, particularly the influence of the two bromine atoms on the pyridine ring and amino groups.
Table 1: DFT-Calculated Properties for Pyridine Derivatives This table is illustrative, based on data for analogous compounds, to show the types of insights gained from DFT calculations.
| Calculated Property | Significance for this compound | Example Finding for Analogous Compound (2,6-Diamino-3,5-difluoropyridine) |
| HOMO-LUMO Gap | Indicates electronic stability and chemical reactivity. | A specific energy gap value (e.g., in eV) would predict its kinetic stability. |
| Bond Dissociation Energy (BDE) | Predicts the relative strength of C-Br, C-N, and N-H bonds. | Used to assess overall molecular stability. |
| Acid Dissociation Constant (pKa) | Quantifies the acidity of the amino protons. | Predicted pKa of ~1.93 using the B3LYP/6-31G* level of theory. |
| Mulliken Atomic Charges | Reveals the charge distribution on each atom. | Identifies nucleophilic (amino groups) and electrophilic (carbon atoms bonded to bromine) centers. |
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR) through Computational Methods
Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks with greater confidence, understand how molecular structure relates to spectral features, and even identify compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is a significant application of computational chemistry. researchgate.net Calculations can determine the chemical shifts (δ) of nuclei like ¹H, ¹³C, and ¹⁵N with high accuracy. researchgate.netnih.gov This is achieved by calculating the magnetic shielding tensor for each nucleus within the molecule's calculated equilibrium geometry. For a molecule like this compound, computational predictions would help to unambiguously assign the signals for the different protons and carbon atoms on the pyridine ring, which can be complex due to the varied electronic environments created by the bromo and amino substituents.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule. Each peak in an IR spectrum corresponds to a specific vibrational mode (e.g., stretching, bending). By simulating these frequencies, chemists can:
Assign experimental absorption bands to specific functional groups (e.g., N-H stretches of the amino groups, C-Br stretches).
Understand how substituent changes and intermolecular interactions, like hydrogen bonding, affect vibrational frequencies.
Confirm the successful synthesis of the target compound by comparing the experimental spectrum to the predicted one.
A successful computational protocol for predicting spectroscopic properties critically depends on the chosen level of theory, basis set, and the inclusion of environmental effects like solvation. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data This table outlines the types of spectroscopic information that can be generated for this compound using computational methods.
| Spectroscopy Type | Predicted Parameter | Information Gained |
| ¹H NMR | Chemical Shift (ppm) | Assignment of aromatic and amine proton signals. |
| ¹³C NMR | Chemical Shift (ppm) | Assignment of pyridine ring carbon signals; shows the electronic effect of substituents. |
| IR | Vibrational Frequencies (cm⁻¹) | Identification of N-H, C=C, C=N, and C-Br vibrational modes. |
| Raman | Raman Scattering Activities | Complements IR data for structural elucidation. |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This allows for the elucidation of detailed reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that are often impossible to observe experimentally.
For reactions involving halogenated pyridines, such as the copper-catalyzed C-N cross-coupling of 2,6-dibromopyridine (B144722) with amines researchgate.net, computational studies can provide critical insights into:
Reaction Pathways: By mapping the potential energy surface, chemists can determine the most favorable reaction pathway from reactants to products. This involves calculating the energies of all reactants, intermediates, transition states, and products.
Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate. Locating the TS and calculating its structure and energy is key to determining the reaction's activation energy (Ea), which governs the reaction rate. Vibrational frequency analysis is used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Selectivity: In molecules with multiple reactive sites, like this compound, computational modeling can explain and predict regioselectivity. For example, it could determine whether a nucleophile would preferentially attack at the C5 or C6 bromine atom by comparing the activation energies for the two possible pathways.
These theoretical investigations help optimize reaction conditions (temperature, catalyst, solvent) by providing a fundamental understanding of the reaction mechanism.
Molecular Dynamics Simulations and Conformational Analysis for Pyridine Derivatives
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how molecules move and behave over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other dynamic processes. nih.govnih.gov
For pyridine derivatives, MD simulations are used to explore:
Conformational Analysis: Molecules are not rigid; they can rotate around single bonds, leading to different spatial arrangements or conformers. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. For this compound, this would involve studying the rotation of the amino groups.
Intermolecular Interactions: MD is particularly powerful for studying how molecules interact with each other in a condensed phase (liquid or solid). It can model hydrogen bonding networks, which would be significant for this compound in the solid state, and π-stacking interactions between pyridine rings. researchgate.net
Crystal Packing and Lattice Energy: MD simulations can be used to predict how molecules arrange themselves in a crystal lattice, a key aspect for developing materials with specific properties.
Solvation Effects: By including solvent molecules in the simulation box, MD can model how the solvent influences the conformation and dynamics of the solute molecule.
A typical MD simulation involves defining a force field (like AMBER or GAFF) that describes the potential energy of the system, followed by an equilibration period and a production run from which dynamic properties are analyzed. nih.gov
Table 3: Typical Workflow for a Molecular Dynamics (MD) Simulation
| Step | Description | Key Output |
| 1. System Setup | Place the molecule(s) in a simulation box, often with solvent. Define the force field (e.g., AMBER). nih.gov | Initial coordinates and topology file. |
| 2. Energy Minimization | Optimize the geometry to remove any unfavorable atomic clashes. | A low-energy starting structure. |
| 3. Equilibration | Gradually heat the system to the desired temperature and adjust the pressure to equilibrate the system's density. | A stable system at the target temperature and pressure. |
| 4. Production Run | Run the simulation for a set amount of time (nanoseconds to microseconds), saving the atomic coordinates at regular intervals. | Trajectory file containing the motion of all atoms over time. |
| 5. Analysis | Analyze the trajectory to calculate properties like RMSD, conformational changes, and interaction energies. nih.govresearchgate.net | Dynamic behavior, stable conformations, interaction patterns. |
Green Chemistry Principles in the Synthesis and Application of 5,6 Dibromopyridine 2,3 Diamine and Its Derivatives
Maximizing Atom Economy and Minimizing Waste Generation in Synthetic Protocols
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov In the synthesis of pyridine (B92270) derivatives, this principle is crucial for reducing waste and improving efficiency.
Traditional methods for synthesizing substituted pyridines can sometimes lead to the formation of significant amounts of by-products, thus lowering the atom economy. For instance, the bromination of 2-aminopyridine (B139424) can produce 2-amino-3,5-dibromopyridine (B40352) as a major impurity, which requires separation and results in material loss. heteroletters.org However, more recent and optimized protocols aim to improve yields and minimize such waste. For example, a scalable process for preparing 2,5-dibromopyridine (B19318) from 2-aminopyridine has been developed with a total yield of 83%, demonstrating a more atom-economical approach. heteroletters.org
Similarly, in the synthesis of 3-amino-5-bromopyridine (B85033) derivatives, moving away from methods that produce mixtures and multiple impurities is a key consideration. clockss.org The goal is to develop synthetic routes that are highly selective, thereby maximizing the conversion of starting materials into the desired product and minimizing the generation of chemical waste.
Implementation of Sustainable Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of sustainable solvents, such as water, or conducting reactions under solvent-free conditions.
In the synthesis of pyridine derivatives, various solvents have been employed. For example, a method for synthesizing 2,6-dibromopyridine (B144722) involves a reflux reaction in an aqueous solution of hydrobromic acid. google.com The use of water as a solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability.
Another approach involves the use of microwave irradiation, which can facilitate reactions without the need for traditional, often hazardous, organic solvents. A facile synthesis of 3-amino-5-bromopyridine derivatives was developed using microwave heating without a metal catalyst or base, showcasing a move towards more sustainable reaction conditions. clockss.org While some syntheses still utilize organic solvents like ethyl acetate (B1210297) and t-BuOH, the trend is towards finding greener alternatives or minimizing their use.
Application of Catalytic Reagents for Enhanced Efficiency and Selectivity
Catalytic reagents are instrumental in green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled.
In the context of pyridine chemistry, copper-catalyzed reactions have been shown to be effective for selective C-N bond formation. A protocol for the synthesis of 6-substituted 2-bromopyridine (B144113) compounds utilizes a copper-catalyzed cross-coupling reaction between 2,6-dibromopyridine and various amines. researchgate.net This method offers excellent control over selectivity, which is a significant advantage in synthesizing unsymmetrical 2,6-disubstituted pyridines. researchgate.net The use of a catalyst like copper(I) iodide (CuI) in combination with a ligand allows for the reaction to proceed efficiently. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed in the synthesis of aminopyridine derivatives. clockss.org While effective, a push towards minimizing the use of heavy metals and developing more sustainable catalytic systems is an ongoing area of research. clockss.org The use of catalytic hydrogenation is another example, where a catalyst like palladized strontium carbonate is used for the reduction of a bromo-substituted pyridine to afford 2,3-diaminopyridine (B105623). orgsyn.org
Energy Efficiency Considerations in Reaction Design and Process Optimization
Energy efficiency is a key principle of green chemistry, aiming to reduce the energy consumption of chemical processes. This can be achieved by designing reactions that occur at ambient temperature and pressure or by utilizing alternative energy sources like microwave irradiation.
Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in the synthesis of pyridine derivatives. For instance, the synthesis of 3-amino-5-bromopyridine derivatives under microwave heating was significantly faster and resulted in higher yields and purity compared to conventional thermal heating. clockss.org This method avoids the need for long and harsh thermal reaction times, thereby saving energy and reducing the potential for side reactions. clockss.org
Optimizing reaction conditions, such as temperature, is also crucial. A method for synthesizing 2,6-dibromopyridine specifies a reaction temperature of 80-150 °C, indicating that careful control of energy input is a factor in the process. google.com
Designing for Degradation and Reduced Environmental Impact in Molecular Design
A fundamental aspect of green chemistry is designing molecules that, after their intended use, will break down into innocuous substances and not persist in the environment. Pyridine and its derivatives can be found in the environment due to industrial and agricultural activities. researchgate.net
The biodegradability of pyridine derivatives is influenced by the type and position of substituents on the pyridine ring. researchgate.nettandfonline.com For example, hydroxypyridines and pyridinecarboxylic acids are generally more susceptible to biodegradation than amino- and chloropyridines. researchgate.netoup.com The microbial degradation of pyridines often proceeds through hydroxylation followed by ring cleavage. asm.org
Brominated compounds, such as 5,6-Dibromopyridine-2,3-diamine, are of particular environmental interest. Brominated flame retardants (BFRs), for example, are known for their persistence and potential to bioaccumulate. nih.govfapu.de These compounds can undergo processes like photodegradation in the environment. nih.gov The degradation of some BFRs can lead to the formation of less brominated compounds that may be more persistent and toxic. nih.gov
Therefore, when designing new molecules based on the this compound scaffold, it is crucial to consider their potential environmental fate. This includes evaluating their biodegradability and the potential toxicity of their degradation products to minimize long-term environmental impact.
Future Research Directions and Emerging Applications
Development of Novel and Highly Selective Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While methods for preparing chiral vicinal diamines exist, the development of highly selective asymmetric routes to derivatives of 5,6-Dibromopyridine-2,3-diamine represents a significant and compelling research frontier. Chiral vicinal diamines are valuable synthons for creating chiral ligands and catalysts sigmaaldrich.com.
Future research will likely focus on adapting established asymmetric synthesis protocols to this specific scaffold. Strategies that could be explored include:
Asymmetric Lithiation and Substitution: This technique, which has been successfully used for other N-heterocycles, could potentially be applied to a protected form of this compound. The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium reagent, could facilitate the enantioselective substitution of one of the bromine atoms nih.gov.
Transition Metal-Catalyzed Asymmetric Transformations: The development of iridium-catalyzed reactions for the asymmetric allylation of imines to form homoallylic 1,2-diamines presents a promising avenue nih.gov. A similar strategy could be envisioned where a precursor to this compound is functionalized asymmetrically.
Enzymatic and Organocatalytic Methods: Biocatalysis and organocatalysis are rapidly evolving fields that offer mild and highly selective methods for generating chirality. Future work could involve screening enzyme libraries or designing small-molecule organocatalysts for the enantioselective functionalization of the diamine or for the desymmetrization of a prochiral derivative.
The successful development of such asymmetric routes would provide access to a new class of chiral pyridine-based ligands and building blocks, significantly broadening their applicability in asymmetric catalysis and the synthesis of complex, stereochemically defined target molecules.
Exploration of Derivatization for Advanced Materials Science Applications (e.g., optoelectronic materials)
The unique electronic properties of the pyridine (B92270) ring, combined with the potential for extensive functionalization, make this compound an attractive scaffold for the design of novel organic materials. Its derivatives are being explored for applications in materials science, particularly in the realm of optoelectronics smolecule.com.
The presence of the diamine functionality allows for the construction of extended π-conjugated systems through the formation of heterocycles like imidazoles or pyrazines. The bromine atoms, in turn, serve as convenient handles for introducing various aryl groups via palladium-catalyzed cross-coupling reactions smolecule.com. This dual functionality enables the synthesis of a wide array of derivatives with tunable electronic and photophysical properties.
Future research in this area is expected to target the synthesis of derivatives for applications such as:
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are known to be useful in OLEDs. By carefully selecting the substituents introduced onto the this compound core, it may be possible to create novel emitters, hosts, or charge-transport materials with improved efficiency, stability, and color purity.
Organic Photovoltaics (OPVs): The ability to create donor-acceptor architectures is crucial for efficient organic solar cells. The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the amino groups, provides an intrinsic donor-acceptor character that can be further modulated through derivatization.
Sensors and Switches: The amino groups can act as binding sites for analytes, and the electronic properties of the π-system can be designed to change upon binding, leading to a detectable optical or electronic signal. This opens up possibilities for the development of highly sensitive and selective chemical sensors.
A key research direction will be the systematic investigation of structure-property relationships, correlating the chemical structure of the derivatives with their photophysical and electronic characteristics.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow and high-throughput methodologies offers numerous advantages, including improved safety, scalability, and efficiency. The integration of this compound chemistry with these modern techniques is a promising area for future investigation.
Flow chemistry would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which can be common in the functionalization of aromatic systems. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, better selectivity, and a safer operational window.
High-throughput synthesis platforms could be employed to rapidly generate libraries of this compound derivatives. By combining automated synthesis with high-throughput screening, researchers could accelerate the discovery of new compounds with desired biological activities or material properties. For instance, a library of derivatives could be rapidly synthesized by reacting the parent compound with a diverse set of building blocks under various reaction conditions, and then screened for properties relevant to pharmaceuticals or materials science.
Future research efforts will likely focus on developing robust and reliable flow and high-throughput protocols for the synthesis and functionalization of this compound, paving the way for its wider use in industrial and academic research.
Expanding the Scope of Catalytic Functionalization for Broader Molecular Diversity
The two bromine atoms on the pyridine ring of this compound are prime sites for catalytic functionalization, offering a gateway to a vast chemical space of novel derivatives. While palladium-catalyzed cross-coupling reactions are a well-established method for forming carbon-carbon and carbon-heteroatom bonds at these positions, there is significant room to expand the scope of catalytic transformations smolecule.com.
Future research will likely explore a wider range of catalytic systems to achieve more diverse and complex molecular architectures. Key areas of investigation include:
Selective and Sequential Cross-Coupling: Developing conditions for the selective mono-functionalization of one bromine atom over the other would be a significant advance. This would allow for the stepwise introduction of different substituents, leading to unsymmetrically substituted derivatives with tailored properties. Research into ligand and catalyst control to modulate the reactivity of the two C-Br bonds will be crucial.
C-H Activation: Direct C-H functionalization of the pyridine ring, while challenging, would offer a more atom-economical approach to derivatization. Catalytic methods that can selectively activate and functionalize the remaining C-H bond on the pyridine ring would bypass the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Exploring photoredox-mediated reactions to functionalize the bromine or amino groups could lead to novel transformations that are not accessible through traditional thermal methods.
By expanding the toolbox of catalytic methods applicable to this compound, chemists will be able to generate a broader diversity of molecules for applications ranging from drug discovery to the creation of next-generation organic materials.
Q & A
Q. What are the recommended synthetic routes for preparing 5,6-Dibromopyridine-2,3-diamine, and what experimental precautions are critical?
- Methodology : The compound can be synthesized via bromination of diaminopyridine precursors. Key steps include:
- Protection of amine groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during bromination .
- Bromination conditions : Employ N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperatures (0–25°C) to achieve regioselective bromination at the 5,6-positions .
- Deprotection : Hydrolysis under acidic (HCl) or basic (NaOH) conditions to regenerate the free amines.
- Critical precautions : Conduct bromination in a fume hood due to toxic HBr emissions; monitor reaction progress via TLC or HPLC to minimize over-bromination .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine multiple analytical techniques:
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles .
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
Advanced Research Questions
Q. How can crystallographic phase annealing resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data collection : Use high-resolution X-ray diffraction (atomic resolution <1.0 Å) to capture electron density maps.
- Phase annealing : Apply SHELX-90’s simulated annealing algorithm to refine phases, particularly for heavy atoms (Br), which dominate scattering .
- Validation : Cross-check bond lengths and angles with density functional theory (DFT) calculations to confirm geometric accuracy .
Q. What strategies mitigate contradictions in spectroscopic data for brominated pyridinediamines?
- Methodology :
- Case study : If -NMR shows unexpected splitting, consider:
- Tautomerism : Use variable-temperature NMR to detect equilibrium between amine and imine forms .
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify hydrogen-bonding interactions .
- Advanced validation : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from Br-induced deshielding .
Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Mechanistic analysis : The electron-withdrawing Br groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2,3-diamine positions.
- Experimental design :
- Catalyst screening : Test Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling at the 5,6-Br sites .
- Kinetic studies : Monitor reaction rates via in situ IR spectroscopy to optimize temperature and ligand choice .
Q. What structure-activity relationships (SAR) are observed when this compound is used as a precursor in medicinal chemistry?
- Methodology :
- Biological testing : Derivatize the amine groups to form pyrido[2,3-d]pyrimidines and evaluate antitumor activity in vitro (e.g., IC50 assays) .
- SAR trends : Bulky substituents on the 2,3-diamine groups often enhance binding to dihydrofolate reductase (DHFR), while bromine atoms improve pharmacokinetic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodology :
- Variable analysis : Compare solvent polarity (DMF vs. acetonitrile), brominating agent (NBS vs. Br2), and protecting group strategies across studies .
- Reproducibility checklist :
- Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Standardize quenching methods (e.g., slow addition to ice-water) to minimize decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
